molecular formula C17H27N3O2 B1439453 4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1159976-33-6

4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1439453
CAS No.: 1159976-33-6
M. Wt: 305.4 g/mol
InChI Key: JROBTSJMSGLWKV-UHFFFAOYSA-N
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Description

4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1159976-36-9) is a piperidine derivative featuring a tert-butyl carbamate group at position 1 and a 4-aminophenylamino-methyl substituent at position 2. This compound is structurally characterized by a six-membered piperidine ring, a tert-butyl ester protecting group, and a secondary amine linkage to a para-aminophenyl moiety. Its molecular formula is C₁₇H₂₇N₃O₂, with a molecular weight of 305.42 g/mol .

The compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or receptor-targeted therapies, owing to its amine functionality and stability under various reaction conditions .

Properties

IUPAC Name

tert-butyl 4-[(4-aminoanilino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-8-13(9-11-20)12-19-15-6-4-14(18)5-7-15/h4-7,13,19H,8-12,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROBTSJMSGLWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670759
Record name tert-Butyl 4-[(4-aminoanilino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159976-33-6
Record name 1,1-Dimethylethyl 4-[[(4-aminophenyl)amino]methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159976-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[(4-aminoanilino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with formaldehyde and aniline to form the intermediate compound, which is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester functional group, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The following table highlights key structural analogs of the target compound, emphasizing differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 1159976-36-9 C₁₇H₂₇N₃O₂ 4-(4-Aminophenylamino)methyl 305.42 Pharmaceutical intermediate; amine-protected synthon
3-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (Positional isomer) 1159976-35-8 C₁₇H₂₇N₃O₂ 3-(4-Aminophenylamino)methyl 305.42 Altered spatial orientation; potential for varied receptor binding
4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester 566905-90-6 C₁₈H₂₆BrNO₂ 4-(4-Bromomethylphenyl) 364.32 Bromine substituent enables cross-coupling reactions (e.g., Suzuki)
4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 1146080-78-5 C₁₆H₂₆N₄O₂ 4-(4-Methylpyrimidin-2-ylamino)methyl 306.41 Heterocyclic group enhances enzyme inhibition potential
4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester 170911-92-9 C₁₅H₂₂N₃O₂ Piperazine ring with 4-aminophenyl 295.35 Piperazine core modifies solubility and pharmacokinetics
4-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester 864754-29-0 C₁₅H₂₈N₄O₃ Ethyl-amino-acetyl side chain 336.41 Peptidomimetic applications; potential for prodrug design
4-(3-Nitropyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester - C₁₄H₂₀N₄O₄ 3-Nitropyridinyl-piperazine 332.34 Nitro group facilitates reduction to amine for further derivatization

Biological Activity

The compound 4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS Number: 1159976-36-9) is a derivative of piperidine that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₁₇H₂₇N₃O₂
  • Molecular Weight : 305.415 g/mol
  • Structure : The compound features a piperidine ring substituted with an amino group and a tert-butyl ester, which may influence its solubility and biological interactions.

Antiviral Activity

Recent studies have indicated that derivatives of piperidine, including those with amino acid modifications, exhibit antiviral properties. For instance, compounds containing β-amino acid moieties have shown effectiveness against various viral strains, including herpes simplex virus (HSV) and tobacco mosaic virus (TMV) .

Table 1: Antiviral Activity of Related Compounds

CompoundVirus TargetedIC50 (µM)Mechanism of Action
A-87380Neuraminidase Inhibitor15Inhibition of viral replication
A-192558Neuraminidase Inhibitor20Inhibition of viral entry
4-(3-chlorophenylamino)-1H-pyrazolo-[3,4-b]-pyridine-5-carboxylic acidHSV-110Direct antiviral activity

The introduction of the tert-butyl ester in the structure has been hypothesized to enhance membrane permeability, facilitating better bioavailability within host cells .

Antibacterial Activity

The compound's structural features suggest potential antibacterial activity. Research has shown that similar piperidine derivatives can inhibit bacterial growth by disrupting cell wall synthesis or protein function .

Table 2: Antibacterial Activity of Piperidine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism
Compound XE. coli5 µg/mLCell wall synthesis inhibition
Compound YS. aureus2 µg/mLProtein synthesis inhibition

The biological activity of the compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the amino group may allow for interactions with active sites on viral enzymes, inhibiting their function.
  • Membrane Disruption : The hydrophobic nature of the tert-butyl group can facilitate interactions with lipid membranes, potentially leading to increased permeability or disruption.
  • Cellular Uptake Enhancement : Modifications such as the tert-butyl ester may enhance cellular uptake, allowing for more effective intracellular concentrations.

Case Studies

A notable study investigated the antiviral efficacy of various piperidine derivatives against HSV in vitro. The results indicated that compounds similar to This compound exhibited significant antiviral activity with IC50 values in the low micromolar range. This suggests a promising avenue for further development as antiviral agents .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis of piperidine-tert-butyl ester derivatives typically involves multi-step reactions, including amine protection, nucleophilic substitution, and esterification. Key steps include:

  • Ammonolysis : Using aqueous NH₄OH in methanol at 0–20°C to introduce amino groups, followed by concentration under reduced pressure to isolate the product .
  • Automated systems : Industrial-scale synthesis employs automated reactors to optimize parameters like temperature, solvent choice (e.g., methanol), and reaction time for high yields (>80%) and purity (>95%) .
  • Purification : Column chromatography or recrystallization is critical for removing unreacted intermediates, particularly when handling moisture-sensitive tert-butyl esters .

Basic: How is the structural configuration validated for this compound?

Structural validation relies on:

  • Spectroscopic techniques : NMR (¹H, ¹³C) to confirm tert-butyl group integration (~1.3 ppm for methyl protons) and piperidine ring conformation .
  • Mass spectrometry (MS) : ESI-MS detects molecular ion peaks (e.g., m/z 231 [M+1]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolves spatial arrangement of the piperidine ring and substituents, critical for understanding steric effects .

Basic: What are the stability and storage requirements for this compound?

  • Stability : Stable under inert atmospheres (N₂/Ar) at –20°C. Avoid prolonged exposure to light, moisture, or strong oxidizing agents (e.g., HNO₃), which degrade the tert-butyl ester .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .

Advanced: How do functional groups influence reactivity in cross-coupling reactions?

  • Amino-phenylamino group : Participates in Buchwald-Hartwig amination with aryl halides, requiring Pd catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in toluene at 80–100°C .
  • tert-Butyl ester : Acts as a protecting group; cleaved with TFA/DCM (1:1) to expose the carboxylic acid for further derivatization .
  • Contradictions : Competing side reactions (e.g., over-alkylation) may occur if stoichiometry or temperature is not tightly controlled .

Advanced: What methodologies are used to study interactions with biological targets?

  • In vitro assays : Competitive binding studies (e.g., fluorescence polarization) to assess affinity for enzymes like kinases or GPCRs .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding poses using crystal structures from the Protein Data Bank (PDB) .
  • SAR analysis : Modifying the piperidine N-substituent and analyzing IC₅₀ shifts reveals critical pharmacophore features .

Advanced: How can contradictory data in biological activity studies be resolved?

  • Reproducibility checks : Validate assay conditions (e.g., buffer pH, ATP concentration in kinase assays) .
  • Orthogonal assays : Use SPR (surface plasmon resonance) alongside fluorescence-based assays to confirm binding kinetics .
  • Batch analysis : Compare purity (HPLC >98%) and stereochemistry (chiral HPLC) across synthetic batches to rule out structural variability .

Advanced: What strategies are effective for derivatizing the tert-butyl ester moiety?

  • Deprotection : TFA-mediated cleavage (1–2 hr, room temperature) yields the free carboxylic acid, which is coupled with amines via EDC/HOBt .
  • Suzuki-Miyaura coupling : Introduce aryl/heteroaryl groups at the piperidine nitrogen using Pd(dppf)Cl₂ and K₂CO₃ in DMF/H₂O (3:1) at 80°C .
  • Safety note : Handle chlorinated intermediates (e.g., 6-chloropyrazine derivatives) in fume hoods due to toxicity risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

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